Chromone, 8-benzyl-2-(diethylamino)-
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Overview
Description
Chromone, 8-benzyl-2-(diethylamino)- is a derivative of chromone, a heterocyclic compound containing oxygen as a heteroatom and possessing a benzo-γ-pyrone skeleton . Chromone derivatives are known for their diverse biological activities, including antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential .
Preparation Methods
The synthesis of chromone derivatives, including 8-benzyl-2-(diethylamino)-chromone, can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which uses 3-formylchromone as a precursor . Green synthesis methods have also been explored, such as using microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media . Industrial production methods may involve solid-phase reactions and the use of heterogeneous catalysis to minimize waste and improve efficiency .
Chemical Reactions Analysis
Chromone, 8-benzyl-2-(diethylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include K₂CO₃, malononitrile, and cyclic 1,3-diones . The major products formed from these reactions depend on the specific reagents and conditions used. For example, functionalized chromones can be synthesized in aqueous media with a catalytic amount of K₂CO₃ via a three-component reaction .
Scientific Research Applications
Chromone, 8-benzyl-2-(diethylamino)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various chromone derivatives with potential pharmacological activities . In biology and medicine, chromone derivatives have shown promise as anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer agents . Additionally, chromone derivatives are used in the development of pigments, cosmetics, and laser dyes .
Mechanism of Action
The mechanism of action of chromone, 8-benzyl-2-(diethylamino)- involves its interaction with various molecular targets and pathways. Chromone derivatives are known to interact with different types of receptors, leading to diverse pharmacological activities . For example, chromone-derived analogues of lavendustin have shown anticancer activity by inhibiting specific cell lines . The exact molecular targets and pathways involved may vary depending on the specific chromone derivative and its intended application.
Comparison with Similar Compounds
Chromone, 8-benzyl-2-(diethylamino)- can be compared with other chromone derivatives, such as 3-formylchromone and chromeno[2,3-b]chromenes . While all these compounds share a common chromone scaffold, their unique substitution patterns and functional groups result in different biological activities and applications . For instance, chromeno[2,3-b]chromenes are known for their neuroprotective and anti-inflammatory effects, while 3-formylchromone is frequently used as a precursor for synthesizing other chromone derivatives .
Properties
CAS No. |
83767-09-3 |
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Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
8-benzyl-2-(diethylamino)chromen-4-one |
InChI |
InChI=1S/C20H21NO2/c1-3-21(4-2)19-14-18(22)17-12-8-11-16(20(17)23-19)13-15-9-6-5-7-10-15/h5-12,14H,3-4,13H2,1-2H3 |
InChI Key |
QMGCPAZCGNRBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=CC=CC(=C2O1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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